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Compound of Interest

Compound Name: AM103

Cat. No.: B560630 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for key in vitro assays to characterize the

activity of AM103, a potent and selective inhibitor of the 5-lipoxygenase-activating protein

(FLAP). The following protocols are intended to guide researchers in the evaluation of AM103
and similar compounds targeting the leukotriene biosynthesis pathway.

Mechanism of Action
AM103 is an oral, next-generation inhibitor of the 5-lipoxygenase-activating protein (FLAP).[1]

FLAP is a crucial membrane protein that facilitates the transfer of arachidonic acid to 5-

lipoxygenase (5-LO), the initial and rate-limiting step in the biosynthesis of leukotrienes.[2][3]

Leukotrienes, including leukotriene B4 (LTB4) and the cysteinyl leukotrienes (LTC4, LTD4, and

LTE4), are potent lipid mediators involved in inflammatory and allergic responses. By binding to

FLAP, AM103 inhibits the synthesis of all leukotrienes, thereby exerting its anti-inflammatory

effects.[2][3] This mechanism of action makes AM103 a promising candidate for the treatment

of inflammatory diseases such as asthma and cardiovascular disease.[1][2]

Signaling Pathway
The biosynthesis of leukotrienes, which is inhibited by AM103, is a well-defined signaling

cascade. The pathway begins with the release of arachidonic acid from the cell membrane by

phospholipase A2. FLAP then presents arachidonic acid to 5-lipoxygenase, which converts it to

the unstable intermediate, leukotriene A4 (LTA4). LTA4 is subsequently metabolized to either
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LTB4 by LTA4 hydrolase or to LTC4 by LTC4 synthase. LTC4 is then further converted to LTD4

and LTE4. AM103 acts at the initial stage of this pathway by inhibiting FLAP.
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Inhibition of the Leukotriene Synthesis Pathway by AM103.

Quantitative Data Summary
The inhibitory activity of AM103 has been quantified in various in vitro and in vivo assays. The

following table summarizes the key potency values.
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Assay Species IC50 / EC50 (nM) Reference

FLAP Binding Human 4.2 [4][5]

Human Whole Blood

LTB4 Inhibition
Human 349 - 350 [4][5]

Rat Whole Blood

LTB4 Inhibition
Rat 113 [4]

Mouse Whole Blood

LTB4 Inhibition
Mouse 117 [4]

Rat ex vivo Whole

Blood LTB4 Inhibition

(oral)

Rat ~60 [6][7]

Rat in vivo Lung LTB4

& CysLT Inhibition
Rat ~330 [4][6]

Experimental Protocols
FLAP Radioligand Binding Assay
This assay measures the ability of a test compound, such as AM103, to displace a radiolabeled

ligand from FLAP in cell membranes.

Experimental Workflow:
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Preparation

Assay

Analysis

Culture HL-60 cells

Induce FLAP expression with PMA (optional)

Harvest cells and prepare crude membranes

Incubate membranes with [3H]-MK886 and AM103

Separate bound and free radioligand via filtration

Quantify bound radioactivity

Calculate Ki from competition binding curve

Click to download full resolution via product page

Workflow for the FLAP Radioligand Binding Assay.

Materials:
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HL-60 (human promyelocytic leukemia) cells

Phorbol 12-myristate 13-acetate (PMA) (optional, for enhancing FLAP expression)

[3H]-MK886 (radioligand)

AM103 or other test compounds

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

Wash buffer (ice-cold)

Glass fiber filters

Scintillation fluid

96-well filter plates

Scintillation counter

Protocol:

Cell Culture and Membrane Preparation:

Culture HL-60 cells in appropriate media and conditions.

For enhanced FLAP expression, treat cells with PMA (e.g., 32 ng/mL) for 72 hours.

Harvest cells and wash with cold PBS.

Resuspend cells in lysis buffer and homogenize.

Centrifuge the lysate at a low speed to remove nuclei and debris.

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

Wash the membrane pellet and resuspend in binding buffer. Determine protein

concentration using a suitable method (e.g., BCA assay).
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Binding Assay:

In a 96-well plate, add the following in order:

Binding buffer

A dilution series of AM103 or other test compounds.

[3H]-MK886 at a concentration near its Kd (e.g., 6 nM).

Cell membranes (e.g., 10 µg of protein per well).

Incubate the plate at room temperature for 1-2 hours with gentle agitation.

Filtration and Detection:

Rapidly filter the contents of each well through a glass fiber filter using a vacuum manifold.

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

Dry the filters and place them in scintillation vials with scintillation fluid.

Quantify the radioactivity using a scintillation counter.

Data Analysis:

Determine the specific binding by subtracting non-specific binding (measured in the

presence of a high concentration of an unlabeled FLAP inhibitor) from the total binding.

Plot the percentage of specific binding against the logarithm of the test compound

concentration.

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Human Whole Blood LTB4 Inhibition Assay
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This assay measures the ability of AM103 to inhibit the production of LTB4 in human whole

blood stimulated with a calcium ionophore.

Experimental Workflow:

Preparation

Assay

Analysis

Collect fresh human whole blood (heparinized)

Pre-incubate blood with AM103 or vehicle

Stimulate with Calcium Ionophore A23187

Incubate to allow LTB4 production

Stop reaction and separate plasma

Measure LTB4 levels in plasma by ELISA or RIA

Calculate IC50 from dose-response curve
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Click to download full resolution via product page

Workflow for the Human Whole Blood LTB4 Inhibition Assay.

Materials:

Fresh human whole blood collected in heparin-containing tubes

AM103 or other test compounds

Calcium Ionophore A23187

Phosphate-Buffered Saline (PBS)

LTB4 ELISA or RIA kit

Centrifuge

Protocol:

Blood Collection and Pre-incubation:

Collect fresh human whole blood into tubes containing an anticoagulant (e.g., heparin).

In a microfuge tube or 96-well plate, pre-incubate a small volume of whole blood with

various concentrations of AM103 or vehicle control for a specified time (e.g., 15-30

minutes) at 37°C.

Stimulation and Incubation:

Stimulate LTB4 production by adding Calcium Ionophore A23187 to a final concentration

of approximately 10 µM.

Incubate the samples for 30 minutes at 37°C.

Sample Processing:

Stop the reaction by placing the samples on ice.
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Centrifuge the samples to pellet the blood cells.

Collect the plasma supernatant for LTB4 analysis.

LTB4 Measurement:

Measure the concentration of LTB4 in the plasma samples using a commercially available

LTB4 ELISA or RIA kit, following the manufacturer's instructions.

Data Analysis:

Calculate the percentage inhibition of LTB4 production for each concentration of AM103
compared to the vehicle control.

Plot the percentage inhibition against the logarithm of the AM103 concentration.

Determine the IC50 value from the resulting dose-response curve.

Cysteinyl-Leukotriene (CysLT) Measurement Assay
This protocol outlines the general procedure for measuring the levels of cysteinyl-leukotrienes

(LTC4, LTD4, and LTE4) in cell culture supernatants or other biological fluids, which can be

adapted to assess the inhibitory effect of AM103.

Protocol:

Sample Collection:

Following an appropriate in vitro or ex vivo experiment where cells capable of producing

CysLTs (e.g., mast cells, eosinophils) are treated with a stimulus in the presence or

absence of AM103, collect the cell culture supernatant or biological fluid.

Sample Preparation (if necessary):

Depending on the sample matrix and the requirements of the detection kit, a sample

extraction and purification step may be necessary to remove interfering substances. This

can often be achieved using solid-phase extraction cartridges.
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CysLT Measurement:

Use a commercially available ELISA kit specific for LTC4, LTD4, and/or LTE4. These kits

typically operate on the principle of competitive binding.

Follow the manufacturer's protocol for the preparation of standards, samples, and

reagents.

Incubate the samples and standards in the antibody-coated microplate.

Add the enzyme-conjugated CysLT.

Wash the plate to remove unbound reagents.

Add the substrate and allow for color development.

Stop the reaction and measure the absorbance using a microplate reader.

Data Analysis:

Generate a standard curve by plotting the absorbance values of the standards against

their known concentrations.

Determine the concentration of CysLTs in the unknown samples by interpolating their

absorbance values on the standard curve.

Calculate the percentage inhibition of CysLT production by AM103 compared to the

control.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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